N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzyl group, an ethoxyphenyl group, and a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and the imidazole derivative.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-ethoxybenzyl chloride and the imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- N-(3-bromobenzyl)-5-(4-methylphenyl)-1-methyl-1H-imidazol-2-amine
- N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
N-(3-bromobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C19H20BrN3O |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-ethoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C19H20BrN3O/c1-3-24-17-9-7-15(8-10-17)18-13-22-19(23(18)2)21-12-14-5-4-6-16(20)11-14/h4-11,13H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
ZJAQRVVJMTYXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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